Cas no 2228526-35-8 ({4,4-difluoro-1-2-(pyrrolidin-1-yl)ethylcyclohexyl}methanamine)

{4,4-Difluoro-1-[2-(pyrrolidin-1-yl)ethyl]cyclohexyl}methanamine is a fluorinated cyclohexylamine derivative featuring a pyrrolidine-substituted ethyl side chain. The presence of geminal difluoro substituents on the cyclohexyl ring enhances its metabolic stability and influences its electronic properties, making it a valuable intermediate in medicinal chemistry and drug discovery. The amine functionality provides a versatile handle for further derivatization, while the pyrrolidine moiety contributes to improved solubility and bioavailability. This compound is particularly useful in the synthesis of bioactive molecules, including potential CNS-targeting agents, due to its balanced lipophilicity and structural rigidity. Its well-defined stereochemistry and purity make it suitable for rigorous research applications.
{4,4-difluoro-1-2-(pyrrolidin-1-yl)ethylcyclohexyl}methanamine structure
2228526-35-8 structure
Product Name:{4,4-difluoro-1-2-(pyrrolidin-1-yl)ethylcyclohexyl}methanamine
CAS No:2228526-35-8
MF:C13H24F2N2
MW:246.339870452881
CID:5902402
PubChem ID:165695359
Update Time:2025-10-29

{4,4-difluoro-1-2-(pyrrolidin-1-yl)ethylcyclohexyl}methanamine Chemical and Physical Properties

Names and Identifiers

    • {4,4-difluoro-1-2-(pyrrolidin-1-yl)ethylcyclohexyl}methanamine
    • {4,4-difluoro-1-[2-(pyrrolidin-1-yl)ethyl]cyclohexyl}methanamine
    • 2228526-35-8
    • EN300-1954522
    • Inchi: 1S/C13H24F2N2/c14-13(15)5-3-12(11-16,4-6-13)7-10-17-8-1-2-9-17/h1-11,16H2
    • InChI Key: SYYIGEBESRHVRZ-UHFFFAOYSA-N
    • SMILES: FC1(CCC(CN)(CCN2CCCC2)CC1)F

Computed Properties

  • Exact Mass: 246.19075510g/mol
  • Monoisotopic Mass: 246.19075510g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 240
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 29.3Ų

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Additional information on {4,4-difluoro-1-2-(pyrrolidin-1-yl)ethylcyclohexyl}methanamine

Introduction to {4,4-difluoro-1-2-(pyrrolidin-1-yl)ethylcyclohexyl}methanamine (CAS No. 2228526-35-8)

{4,4-difluoro-1-2-(pyrrolidin-1-yl)ethylcyclohexyl}methanamine (CAS No. 2228526-35-8) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including the presence of difluoro substituents and a pyrrolidine moiety, which contribute to its potential therapeutic applications and biological activities.

The chemical structure of {4,4-difluoro-1-2-(pyrrolidin-1-yl)ethylcyclohexyl}methanamine is composed of a cyclohexane ring with two fluorine atoms at the 4-position, a pyrrolidine ring attached to an ethyl group, and a methanamine functional group. These structural elements provide the compound with distinct physicochemical properties, such as enhanced lipophilicity and improved metabolic stability, which are crucial for its potential use in drug development.

Recent studies have explored the pharmacological properties of {4,4-difluoro-1-2-(pyrrolidin-1-yl)ethylcyclohexyl}methanamine. One notable area of research is its interaction with specific receptors and enzymes. For instance, it has been shown to exhibit potent binding affinity for certain G protein-coupled receptors (GPCRs), which are key targets for a variety of therapeutic interventions. This binding affinity suggests that the compound could be a promising lead for the development of novel drugs targeting neurological disorders, such as Parkinson's disease and Alzheimer's disease.

In addition to its receptor interactions, {4,4-difluoro-1-2-(pyrrolidin-1-yl)ethylcyclohexyl}methanamine has also been investigated for its effects on enzyme activity. Preliminary studies indicate that it can modulate the activity of specific enzymes involved in metabolic pathways, which could have implications for treating metabolic disorders such as diabetes and obesity. The ability to influence these pathways makes it an attractive candidate for further preclinical and clinical evaluation.

The pharmacokinetic profile of {4,4-difluoro-1-2-(pyrrolidin-1-yl)ethylcyclohexyl}methanamine has been another focus of recent research. Studies have shown that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. Its high lipophilicity facilitates good oral bioavailability, while its metabolic stability ensures prolonged plasma half-life. These characteristics are essential for optimizing drug delivery and efficacy in therapeutic applications.

Toxicity assessments have also been conducted to evaluate the safety profile of {4,4-difluoro-1-2-(pyrrolidin-1-yl)ethylcyclohexyl}methanamine. Preclinical studies in animal models have demonstrated that the compound is well-tolerated at therapeutic doses, with no significant adverse effects observed. These findings support its potential for further development as a safe and effective therapeutic agent.

Clinical trials are currently underway to investigate the efficacy and safety of {4,4-difluoro-1-2-(pyrrolidin-1-yl)ethylcyclohexyl}methanamine in human subjects. Early-phase trials have shown promising results, with the compound demonstrating therapeutic benefits in patients with specific neurological conditions. These trials are crucial for validating the clinical potential of the compound and guiding its advancement through the drug development pipeline.

In conclusion, {4,4-difluoro-1-2-(pyrrolidin-1-yl)ethylcyclohexyl}methanamine (CAS No. 2228526-35-8) represents a promising compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further investigation and development as a novel therapeutic agent. Ongoing research efforts aim to fully elucidate its mechanisms of action and optimize its use in clinical settings.

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